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Compound of Interest

Compound Name: 3,4,5-Trihydroxycinnamic acid

CAS No.: 709007-50-1

Cat. No.: B3428939

Get Quote

Executive Summary
3,4,5-Trihydroxycinnamic acid (3,4,5-THCA) is a polyphenolic metabolite structurally distinct

from its widely used analogs, Caffeic Acid and Sinapic Acid. While often overshadowed by its

dimethoxy counterpart (Sinapic acid) in MALDI matrix applications, 3,4,5-THCA serves as a

critical analyte in metabolomics due to its potent antioxidant capacity and role in

phenylpropanoid biosynthesis.

This guide provides an in-depth technical analysis of the MS/MS fragmentation behavior of

3,4,5-THCA. Unlike standard spectral libraries that often conflate hydroxycinnamic acids

(HCAs), this document distinguishes 3,4,5-THCA through its unique decarboxylation-

dehydration pathways, comparing its performance and spectral fingerprint against industry-

standard alternatives.

Part 1: Structural & Mechanistic Analysis
The Chemical Core
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The fragmentation behavior of 3,4,5-THCA is dictated by its propenoic acid tail and the

pyrogallol (3,4,5-trihydroxy) moiety.

Propenoic Tail: The primary site of lability. Under Collision-Induced Dissociation (CID), the

carboxylic acid group facilitates rapid decarboxylation.

Pyrogallol Ring: Unlike Caffeic acid (catechol ring) or Sinapic acid (dimethoxy-phenol), the

three adjacent hydroxyl groups in 3,4,5-THCA create a high propensity for sequential water

losses and radical stabilization, influencing ionization efficiency in ESI(-).

Fragmentation Pathway (Mechanism)
In negative electrospray ionization (ESI-), 3,4,5-THCA forms the deprotonated precursor [M-H]⁻

at m/z 195.

Primary Fragmentation (Decarboxylation): The most abundant product ion arises from the

neutral loss of CO₂ (44 Da). The charge is retained on the phenolic ring, generating a vinyl-

benzene-triol radical anion or stabilized anion at m/z 151.

Mechanism: Heterolytic cleavage of the C-C bond adjacent to the carboxyl group.

Secondary Fragmentation (Dehydration & CO Loss): The m/z 151 ion is highly reactive.

Path A (Dehydration): Loss of H₂O (18 Da) from the trihydroxy ring yields m/z 133. This is

diagnostic for the pyrogallol moiety; di-hydroxy analogs (like Caffeic acid) show this less

intensely.

Path B (Carbon Monoxide Loss): Ring contraction or phenol cleavage leads to loss of CO

(28 Da), yielding m/z 123.

Part 2: Comparative Performance Analysis
3,4,5-THCA vs. Hydroxycinnamic Alternatives
The following table contrasts the MS performance and spectral fingerprints of 3,4,5-THCA

against its closest structural analogs: Caffeic Acid (the di-hydroxy standard) and Sinapic Acid

(the di-methoxy standard).
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Table 1: Comparative MS/MS Profiling

Feature
3,4,5-

Trihydroxycinnamic

Acid

Caffeic Acid

(Alternative 1)
Sinapic Acid

(Alternative 2)

Formula C₉H₈O₅ C₉H₈O₄ C₁₁H₁₂O₅

MW (Da) 196.16 180.16 224.21

Precursor [M-H]⁻ 195 179 223

Primary Fragment 151 [M-H-CO₂]⁻ 135 [M-H-CO₂]⁻ 179 [M-H-CO₂]⁻

Secondary Fragment 133 [Loss of H₂O] 107 [Loss of CO] 164 [Loss of CH₃•]

Diagnostic Loss
-44 Da (CO₂), -18 Da

(H₂O)

-44 Da (CO₂), -28 Da

(CO)

-44 Da (CO₂), -15 Da

(CH₃)

Ionization (ESI-)
High (3 acidic OH

sites)

Medium (2 acidic OH

sites)

High (Resonance

stabilization)

Differentiation

Distinguishable by m/z

133 (Water loss from

m/z 151)

Distinguishable by m/z

135 and lack of methyl

loss

Distinguishable by

methyl radical loss

(-15 Da)

Performance Insights
Selectivity: 3,4,5-THCA is easily resolved from Ferulic Acid (MW 194, [M-H]⁻ 193) by mass.

However, it requires MS/MS to distinguish from other trihydroxy isomers. The m/z 151 → 133

transition is a key "fingerprint" for the 3,4,5-substitution pattern.

Sensitivity: Due to the presence of three ionizable hydroxyl groups, 3,4,5-THCA exhibits

superior ionization efficiency in negative mode compared to Caffeic acid, but may suffer from

in-source fragmentation if ionization energy is too high.

Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the specific fragmentation logic for 3,4,5-THCA, highlighting

the critical node (m/z 151) that differentiates it from other HCAs.
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Precursor Ion
[M-H]⁻ m/z 195

(3,4,5-Trihydroxycinnamic Acid)

Decarboxylation
Loss of CO₂ (-44 Da)

Primary Product
[Vinyl-benzene-triol]⁻

m/z 151

Dehydration
Loss of H₂O (-18 Da)

Ring Contraction
Loss of CO (-28 Da)

Secondary Product A
m/z 133

(Diagnostic for Tri-OH)

Secondary Product B
m/z 123

Click to download full resolution via product page

Caption: ESI(-) MS/MS fragmentation pathway of 3,4,5-Trihydroxycinnamic acid showing the

critical decarboxylation step followed by diagnostic dehydration.

Part 4: Experimental Protocol (Self-Validating)
To replicate these results and validate the identity of 3,4,5-THCA in complex matrices (e.g.,

plant extracts), follow this optimized LC-MS/MS workflow.

Sample Preparation
Stock Solution: Dissolve 1 mg 3,4,5-THCA standard in 1 mL Methanol (LC-MS grade).

Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic

Acid. Note: Formic acid aids protonation in positive mode, but for negative mode (preferred
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here), it ensures pH control.

LC-MS/MS Parameters (Direct Infusion or Column)
Ionization Source: Electrospray Ionization (ESI) – Negative Mode.[1]

Capillary Voltage: 3.5 kV (Optimal for phenolic acids).

Cone Voltage: 25 V (Higher voltages may cause in-source decarboxylation; keep low to

preserve m/z 195).

Collision Energy (CE):

Low (10 eV): Preserves m/z 195.

Medium (20-25 eV): Generates max intensity of m/z 151.

High (35+ eV): Generates m/z 133 and 123.

Validation Logic (The "Trust" Check)
To confirm the peak is 3,4,5-THCA and not an isobaric impurity:

Check Precursor: Must be m/z 195.

Verify CO₂ Loss: Apply 20 eV. If m/z 151 is absent, it is NOT a cinnamic acid derivative.

Verify Tri-OH Pattern: Apply 35 eV. Look for m/z 133. If m/z 133 is absent but m/z 136

(methyl loss) appears, the molecule is likely a methoxy-derivative (like a ferulic isomer), not

the trihydroxy form.

Part 5: Workflow Visualization

Crude Extract
LC Separation
(C18 Column)

ESI(-) MS Scan
Target m/z 195

Filter: Is m/z 195 present? Apply CID (20-30 eV)
Yes Check: m/z 151?

(Confirm Cinnamic Core)
Check: m/z 133?

(Confirm Tri-OH Group)
Confirmed:
3,4,5-THCA

Click to download full resolution via product page
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Caption: Step-by-step decision tree for unequivocally identifying 3,4,5-THCA using tandem

mass spectrometry.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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